tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate
tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate
Brand Name:
Vulcanchem
CAS No.:
1792-47-8
VCID:
VC21312451
InChI:
InChI=1S/C19H17NO8S/c1-25-16(21)11-12(17(22)26-2)14(19(24)28-4)20-9-7-5-6-8-10(9)29-15(20)13(11)18(23)27-3/h5-8,15H,1-4H3
SMILES:
COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC
Molecular Formula:
C19H17NO8S
Molecular Weight:
419.4 g/mol
tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate
CAS No.: 1792-47-8
Cat. No.: VC21312451
Molecular Formula: C19H17NO8S
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1792-47-8 |
|---|---|
| Molecular Formula | C19H17NO8S |
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate |
| Standard InChI | InChI=1S/C19H17NO8S/c1-25-16(21)11-12(17(22)26-2)14(19(24)28-4)20-9-7-5-6-8-10(9)29-15(20)13(11)18(23)27-3/h5-8,15H,1-4H3 |
| Standard InChI Key | ZCVUVJOZSBBSQK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC |
| Canonical SMILES | COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator